2-amino-N-(3-methoxybenzyl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-[(3-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXSAIWIWMGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
2-amino-N-(3-methoxybenzyl)benzamide has been investigated for several biological activities, particularly as a potential therapeutic agent.
Anticancer Activity
- Mechanism of Action: The compound acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in DNA repair mechanisms. By inhibiting PARP, it disrupts the repair of single-strand breaks in DNA, leading to increased apoptosis in cancer cells. This mechanism enhances the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in oncology .
- Case Study: In vitro studies have shown significant antiproliferative effects against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating substantial cytotoxicity.
Antimicrobial Properties
- The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .
- Case Study: A series of substituted benzamides were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 25 µg/mL to 30 µg/mL .
Enzyme Inhibition
- Research indicates that derivatives of this compound may serve as effective inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. Computer-aided drug design has been utilized to optimize binding affinities .
Industrial Applications
In addition to its biological applications, this compound is being explored for its utility in material sciences:
- Polymer Development: The compound can be employed as a building block in synthesizing new polymers with specific properties, enhancing material performance in various applications.
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected 2-Aminobenzamide Derivatives
Key Observations :
- Methoxy Group Position: The number and position of methoxy groups significantly influence melting points. For example, 3,4,5-trimethoxyphenyl-substituted analogs exhibit higher melting points (217°C) compared to mono-methoxy derivatives (121–166°C), likely due to enhanced crystallinity from symmetrical substitution .
- Halogen vs. Methoxy: Chlorinated analogs (e.g., 2-amino-N-(4-chlorobenzyl)benzamide) have higher molecular weights but comparable solubility profiles to methoxy-substituted derivatives, as halogens introduce moderate polarity without strong hydrogen-bonding capacity .
Key Observations :
- Solvent Efficiency : The use of 2-methyltetrahydrofuran (2-MeTHF) in microwave-assisted synthesis improves reaction yields (up to 95%) and reduces environmental impact compared to traditional solvents like benzene .
- Halogenation Challenges: Bromo- and fluoro-substituted analogs (e.g., 2-amino-N-(4′-bromophenyl)benzamide) require stringent anhydrous conditions due to the reactivity of halogenated intermediates .
Key Observations :
- Methoxy Groups in Bioactivity : Methoxy-substituted derivatives (e.g., 3,4-dimethoxy analogs) exhibit enhanced spasmolytic activity due to improved membrane permeability and electronic effects .
- Thiazole vs. Methoxy : Thiazole-containing analogs show higher anti-infective activity, whereas methoxy groups favor central nervous system (CNS) targeting due to blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for 2-amino-N-(3-methoxybenzyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 3-methoxybenzylamine. Key steps include:
- Activation : Use coupling agents like EDCI/HOBt or thionyl chloride to convert carboxylic acids to reactive intermediates (e.g., acyl chlorides) .
- Amidation : React the activated intermediate with 3-methoxybenzylamine in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Triethylamine is often added to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., methanol) ensures purity .
- Optimization : Monitor reaction progress via TLC. Adjust solvent polarity (DMF for sluggish reactions) or temperature (room temp to 60°C) to improve yields .
Q. How is structural characterization of this compound validated?
- Methodological Answer : Use multi-spectral analysis:
- NMR : Confirm the presence of NH₂ (δ 5.8–6.2 ppm, broad singlet), aromatic protons (δ 6.5–7.8 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- IR : Identify amide C=O stretching (~1650 cm⁻¹) and NH₂/NH bending (~1550 cm⁻¹) .
- Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 270.3 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, reports anticancer activity via histone deacetylase inhibition, but conflicting IC₅₀ values require cross-validation using HDAC-specific fluorogenic assays .
- Purity Checks : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Statistical Analysis : Apply ANOVA to compare datasets from independent studies, accounting for batch effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -Cl) to enhance binding to hydrophobic enzyme pockets, as seen in for thrombin inhibitors .
- Scaffold Hybridization : Integrate thiophene or triazole moieties (e.g., ) to improve pharmacokinetic properties.
- In Silico Modeling : Perform docking studies (AutoDock Vina) targeting proteins like HDACs or kinases, validated by MD simulations .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELXL () for refinement, addressing disorder in the methoxybenzyl group .
- Twinning Analysis : For problematic crystals, employ TWINLAW in SHELXL to model twinning ratios .
- High-Resolution Data : Synchrotron sources (λ = 0.7–1.0 Å) improve accuracy for hydrogen atom positioning .
Q. How does solvent polarity affect the stability and reactivity of this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Monitor via LC-MS; methoxy groups show hydrolysis in acidic conditions (pH < 2) .
- Reactivity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while non-polar solvents (toluene) favor amidation .
Applications in Drug Development
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis .
- Metabolite Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites. Methoxy groups often undergo demethylation .
- Toxicity Screening : Perform acute toxicity tests (OECD 423) and histopathology on liver/kidney tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
